![molecular formula C20H20N2OS B3001914 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339278-71-6](/img/structure/B3001914.png)
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine
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Overview
Description
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with methyl, benzyl, and phenylsulfanyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The methyl, benzyl, and phenylsulfanyl groups are introduced through various substitution reactions. For example, the methyl group can be added via alkylation using methyl iodide and a strong base. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride. The phenylsulfanyl group can be added through a thiolation reaction using a phenylthiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring or the phenylsulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, methyl iodide, phenylthiol derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives, thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine depends on its interaction with specific molecular targets. It may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methyl, benzyl, and phenylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine (CAS No. 339278-71-6) is a member of the pyrimidine family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on pharmacological effects, synthesis, and potential applications in medicinal chemistry.
The molecular formula of this compound is C20H20N2OS, with a molecular weight of 336.45 g/mol. Key properties include:
Property | Value |
---|---|
Boiling Point | 496.7 ± 45.0 °C (Predicted) |
Density | 1.20 ± 0.1 g/cm³ (Predicted) |
pKa | 2.22 ± 0.32 (Predicted) |
These properties indicate that the compound may exhibit stability under various conditions, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including compounds similar to this compound. For instance, the MTT assay has been employed to evaluate growth inhibition against various tumor cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, which are common among pyrimidine derivatives. Similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported around 1,000 µg/mL . This indicates that modifications in the pyrimidine structure can enhance antimicrobial efficacy.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the presence of the phenylsulfanyl group may contribute to its biological effects by interacting with cellular targets involved in signaling pathways related to cancer and microbial resistance.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : A condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
- Substitution Reactions :
- Methyl group via alkylation with methyl iodide.
- Benzyl group through nucleophilic substitution using benzyl chloride.
- Phenylsulfanyl group via thiolation using phenylthiol derivatives.
Comparison with Related Compounds
The structural uniqueness of this compound can be compared with other derivatives:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Methyl-4-[(4-methylbenzyl)oxy]-6-(phenylthio)methyl]pyridine | Pyridine derivative | Potentially similar biological activity |
2-Methyl-4-[(4-methylbenzyl)oxy]-6-(phenylmethyl)pyrimidine | Modified pyrimidine | Investigated for different pharmacological effects |
Case Study: Antitumor Efficacy
In a controlled study examining the efficacy of pyrimidine derivatives on tumor growth, researchers found that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study utilized both in vitro assays and in vivo models to assess the therapeutic potential, revealing that these compounds could inhibit tumor proliferation effectively .
Future Directions
Ongoing research aims to optimize the synthesis of this compound and explore its full range of biological activities. The potential for developing new therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases, remains high.
Properties
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methoxy]-6-(phenylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-8-10-17(11-9-15)13-23-20-12-18(21-16(2)22-20)14-24-19-6-4-3-5-7-19/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFZNFBLSSQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=NC(=NC(=C2)CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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